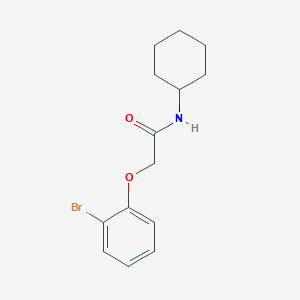
2-(2-bromophenoxy)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-cyclohexylacetamide, also known as BPCA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BPCA belongs to the class of amides and is a derivative of cyclohexylamine. The compound has been studied extensively for its potential use in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2-(2-bromophenoxy)-N-cyclohexylacetamide has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, there are also limitations to the use of 2-(2-bromophenoxy)-N-cyclohexylacetamide in lab experiments. The compound has a relatively low yield, making it expensive to produce in large quantities. In addition, the mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood, making it difficult to optimize its use in drug development.
Future Directions
There are a number of potential future directions for research on 2-(2-bromophenoxy)-N-cyclohexylacetamide. One area of interest is the development of new synthetic methods for the compound that could increase its yield and reduce its cost. Another area of interest is the optimization of 2-(2-bromophenoxy)-N-cyclohexylacetamide's use in drug development. This could involve further studies on the compound's mechanism of action and its potential therapeutic applications. Finally, there is potential for the development of new derivatives of 2-(2-bromophenoxy)-N-cyclohexylacetamide that could have improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of 2-(2-bromophenoxy)-N-cyclohexylacetamide involves the reaction of 2-bromophenol with cyclohexylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified using standard techniques such as column chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
2-(2-bromophenoxy)-N-cyclohexylacetamide has been studied extensively for its potential use in the treatment of cancer. Studies have shown that 2-(2-bromophenoxy)-N-cyclohexylacetamide can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBYRUFCTGXECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)
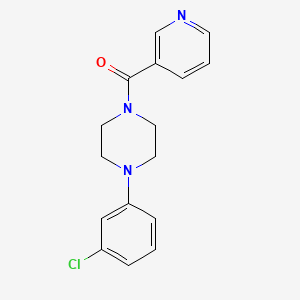

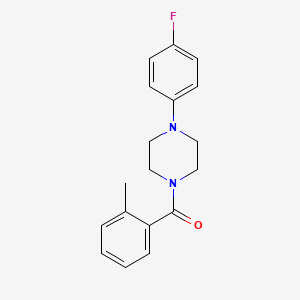
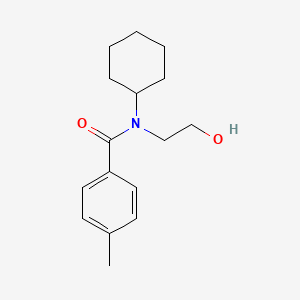
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
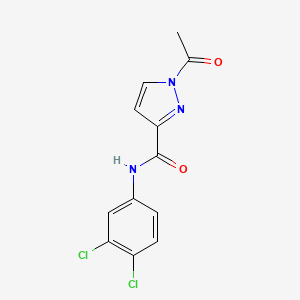
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
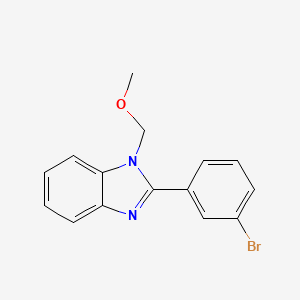
![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)